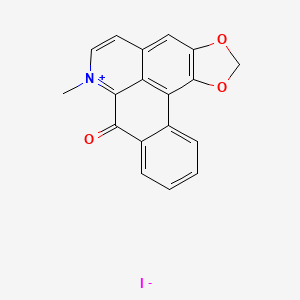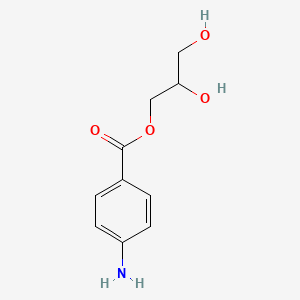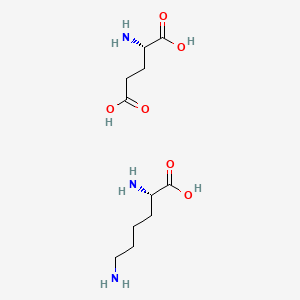
L-リジン L-グルタミン酸
説明
L-Lysine L-glutamate is a salt of L-lysine and L-glutamic acid . It is used as an additive in animal feed to promote weight gain, improve feed efficiency, and prevent the development of fatty liver disease . It also has a role as a metabolite . In the food industry, it is used as a flavor enhancer in milk and nutritional tonics .
Synthesis Analysis
The production of L-glutamic acid and L-lysine from biomass has been reported . The bacterium Corynebacterium glutamicum was found to accumulate and excrete L-glutamic acid, allowing for the bulk production of L-glutamic acid through microbial fermentation .Molecular Structure Analysis
The molecular formula of L-Lysine L-glutamate is C11H23N3O6 . The molecular weight is 293.32 g/mol . The structure of L-Lysine L-glutamate was solved by direct methods and refined to R values of 0.125 and 0.040 respectively for 1412 and 1503 observed reflections .Chemical Reactions Analysis
Glutamate activates both ionotropic and metabotropic glutamate receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .Physical And Chemical Properties Analysis
The assembly mechanism and properties of poly(L-lysine) and poly(L-glutamic acid) complexes are highly dependent on pH . A combination of dynamic light scattering (DLS) and laser Doppler velocimetry (LDV) is used to assess the complexation, charge state, and other physical characteristics of the complexes .科学的研究の応用
食品技術と栄養
L-リジン L-グルタミン酸は、動物飼料の添加剤として使用される必須アミノ酸であり、食品技術において重要な役割を果たします。 これは穀物の栄養価を高め、家禽や家畜のためのバランスの取れた食事を形成します . 人間の栄養において、それはカルシウムの吸収を助け、子供の骨の発達と成長に不可欠です .
医薬品
製薬業界では、L-リジン L-グルタミン酸は、その治療特性のために使用されています。 それは、動脈をきれいにするための重要な要素として作用することで、狭心症を克服することに関与し、がん予防についても調査されています . 抗体産生におけるその役割は、ワクチン開発と免疫応答の調節にとって価値があります .
化粧品
この化合物は、コラーゲン合成における役割のために、化粧品業界で応用されています。それは肌の健康に貢献し、さまざまなスキンケア製品で使用されています。 L-リジン L-グルタミン酸は、肌の弾力性を高め、老化の兆候を軽減することを目的とした製剤にも含まれています .
栄養補助食品
L-リジン L-グルタミン酸は、筋肉の発達と全体的な健康を促進するために、栄養補助食品に含まれています。 それは免疫システムをサポートし、不安の管理と炎症のコントロールに有益であると考えられています .
動物飼料
動物飼料の添加剤として、L-リジン L-グルタミン酸は、動物の成長を最適化し、乳生産量を増やし、免疫力を強化するために不可欠です。 これは、他のタンパク質源からのレベルが不十分な場合に特に重要です .
骨の健康
L-リジン L-グルタミン酸は、骨の健康にとって重要であり、グルタミン酸シグナル伝達は健康な骨構造を維持する役割を果たしています。 それは、骨の改変と修復に不可欠な破骨細胞と骨芽細胞の分化に関与しています .
筋肉の発達
研究は、リジンとグルタミン酸の異なる共形体が筋肉の発達に影響を与える可能性があることを示しています。 幼魚の草魚に関する研究では、これらのアミノ酸を補充した食事は、筋肉のアミノ酸含量を促進し、筋肉繊維の直径と密度に影響を与えました .
抗体産生
免疫学の文脈において、L-リジン L-グルタミン酸は、抗体産生への貢献が認められています。 それは筋肉の不可欠な構成要素であり、免疫応答に関連するヒストン核タンパク質の合成に役割を果たしています .
作用機序
Target of Action
L-Lysine L-Glutamate is a compound that primarily targets glutamate receptors . Glutamate is the most widespread neurotransmitter in brain function, acting as an excitatory neurotransmitter and as a precursor for the synthesis of GABA in GABAergic neurons .
Mode of Action
Glutamate, a component of L-Lysine L-Glutamate, activates both ionotropic and metabotropic glutamate receptors . The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Biochemical Pathways
The biosynthesis of L-Lysine involves the tricarboxylic acid (TCA) cycle . Oxaloacetate (OAA) and L-glutamate are essential precursors for the biosynthesis of L-Lysine . The phosphoenolpyruvate–pyruvate–oxaloacetate (PEP–pyruvate–OAA) node’s genes ppc and pyc were inserted in the genes pck and odx loci, the P1 promoter of the TCA cycle’s gene gltA was deleted, and the nature promoter of glutamate dehydrogenase-coding gene gdh was replaced by P tac-M promoter .
Pharmacokinetics
It is known that the bioavailability of l-lysine and l-glutamate can be influenced by various factors, including the method of administration, the presence of other substances, and individual physiological differences .
Result of Action
The result of the action of L-Lysine L-Glutamate is primarily seen in the production of L-Lysine. The rational engineering of the TCA cycle increased the carbon yield, final titer, and productivity of L-Lysine by Corynebacterium glutamicum in shake-flask fermentation because of improving the OAA and L-Glutamate availability .
Action Environment
The action environment plays a significant role in the efficacy of L-Lysine L-Glutamate. For instance, the suitable addition of biotin accelerates the L-Lysine production in strain JL-69P tac-M gdh because it elastically adjusts the carbon flux for cell growth and precursor supply . This shows that environmental factors, such as the presence of other substances, can influence the compound’s action, efficacy, and stability.
将来の方向性
生化学分析
Biochemical Properties
L-Lysine L-Glutamate participates in numerous biochemical reactions. L-Lysine is involved in proteinogenesis, collagen crosslinking, mineral nutrient uptake, and carnitine production . L-Glutamate, on the other hand, is a major excitatory neurotransmitter in the human brain and spinal cord . The interaction between L-Lysine and L-Glutamate with enzymes, proteins, and other biomolecules is complex and multifaceted.
Cellular Effects
L-Lysine L-Glutamate impacts various types of cells and cellular processes. L-Lysine is essential for cell growth and proliferation . L-Glutamate, as a neurotransmitter, influences neuronal function . It can also affect gene expression and cellular metabolism, particularly in neurons .
Molecular Mechanism
The molecular mechanism of action of L-Lysine L-Glutamate involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, L-Lysine is involved in the biosynthesis of saccharopine, a key intermediate in the lysine degradation pathway .
Temporal Effects in Laboratory Settings
The effects of L-Lysine L-Glutamate can change over time in laboratory settings. For example, long-term lysine restriction has been shown to influence amino acid metabolism in rats . Additionally, the stability and degradation of L-Lysine L-Glutamate, as well as its long-term effects on cellular function, are important areas of study.
Dosage Effects in Animal Models
The effects of L-Lysine L-Glutamate can vary with different dosages in animal models. High concentrations of individual amino acids, including L-Lysine and L-Glutamate, can stimulate insulin secretion in vitro
Metabolic Pathways
L-Lysine L-Glutamate is involved in several metabolic pathways. L-Lysine is part of the diaminopimelate pathway and α‑aminoadipate pathway for its de novo biosynthesis . L-Glutamate is involved in the glutamate synthase pathway, which converts L-Glutamine and 2-oxoglutarate into two molecules of L-Glutamate .
Transport and Distribution
The transport and distribution of L-Lysine L-Glutamate within cells and tissues involve various transporters and binding proteins. For instance, the amino acid transporter LysE is responsible for the transport of L-Lysine in Corynebacterium glutamicum .
Subcellular Localization
The subcellular localization of L-Lysine L-Glutamate and its effects on activity or function are complex. As soluble compounds, both L-Lysine and L-Glutamate can be found throughout the cell, including in the cytoplasm and within organelles . Their localization can influence their roles in various cellular processes.
特性
IUPAC Name |
2-aminopentanedioic acid;2,6-diaminohexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.C5H9NO4/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMROMWVNDUGRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5408-52-6 | |
| Record name | L-Lysine L-glutamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential benefits of using sugar beet thick juice for L-Lysine production compared to pure sucrose?
A1: Research suggests that sugar beet thick juice offers several advantages over pure sucrose for producing L-Lysine using Corynebacterium glutamicum. These benefits include:
- Faster Growth: C. glutamicum exhibits higher growth rates and consumes the carbon source more rapidly when grown on thick juice. []
- Increased Productivity: Thick juice leads to higher volumetric productivities of L-Lysine compared to pure sucrose. []
- Nutritional Contribution: Thick juice may provide additional nutrients like butyrate, citrate, NAD, and biotin, potentially reducing the need for supplementation. []
Q2: Can L-Lysine L-glutamate be used to fortify wheat flour? What are the benefits and challenges?
A2: Yes, L-Lysine L-glutamate is a viable option for fortifying wheat flour.
- Benefits: It effectively increases the lysine content and lysine score of wheat flour, improving its nutritional value. [] Additionally, it can be incorporated into existing production lines without major alterations. []
- Challenges: Ensuring homogenous distribution of the compound within the flour is crucial. Research suggests achieving a coefficient of variation below 7.63% for adequate homogeneity. []
Q3: How does L-Lysine L-glutamate contribute to the understanding of BMAA transport across the blood-brain barrier?
A3: Although not directly related to L-Lysine L-glutamate, studies on the neurotoxin β‐N‐Methylamino‐l‐alanine (BMAA) provide valuable insights into how large neutral amino acids, including L-Lysine, are transported across the blood-brain barrier.
- Competitive Inhibition: Research has shown that L-Leucine, a large neutral amino acid, can inhibit BMAA uptake into the brain, suggesting they utilize the same transport system. [] This finding indicates that factors influencing neutral amino acid transport, such as diet, could potentially affect L-Lysine uptake into the brain as well.
Q4: What is the role of L-Lysine L-glutamate in the study of bacterial growth?
A4: Research on Bacteroides melaninogenicus has shown that L-Lysine can inhibit the growth of certain strains of this bacterium. [] This finding suggests that the presence or absence of L-Lysine in the growth medium can be a determining factor for the growth of specific bacterial strains.
Q5: Can CRISPRi technology be utilized in the production of L-Lysine?
A5: While not directly demonstrated in the provided articles, CRISPRi technology holds potential for optimizing L-Lysine production in microbial cell factories. This technology allows for the fine-tuned regulation of gene expression, which can be used to:
- Enhance Production: Up-regulate genes involved in L-Lysine biosynthesis pathways. []
- Reduce Byproduct Formation: Down-regulate genes responsible for synthesizing undesirable byproducts, thereby increasing the yield of L-Lysine. []
Q6: Does the structure of L-Lysine L-glutamate provide any insights into its properties?
A6: Although the articles don't delve deep into the specific spectroscopic data of L-Lysine L-glutamate, its structure, composed of two amino acids, suggests it's a dipolar ion.
- Partial Molar Volume: Studies on similar dipolar ions indicate that their partial molar volumes are influenced by factors like chain length and temperature. [] This information could be valuable for understanding the behavior of L-Lysine L-glutamate in solutions.
Q7: Can L-arabinose be utilized for the production of L-lysine?
A7: Yes, L-arabinose can be utilized by certain microbial cell factories to produce various amino acids, including L-lysine. This makes L-arabinose, particularly when derived from lignocellulosic biomass, a potential sustainable and renewable feedstock for L-lysine bioproduction. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






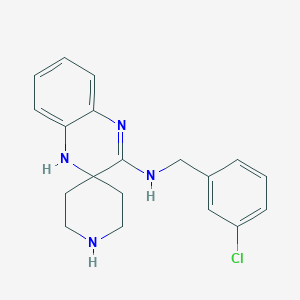
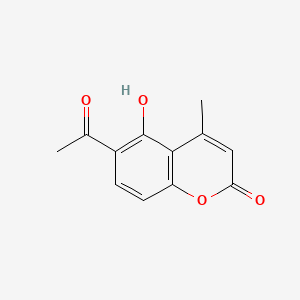
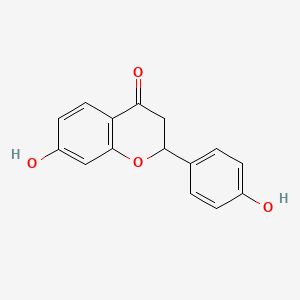

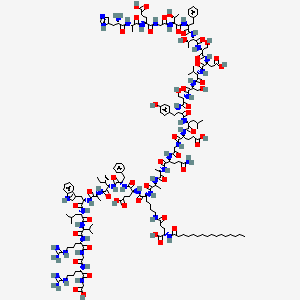
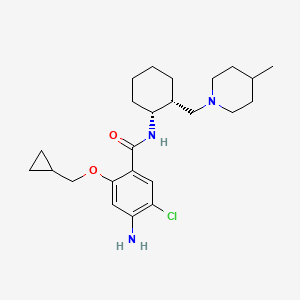
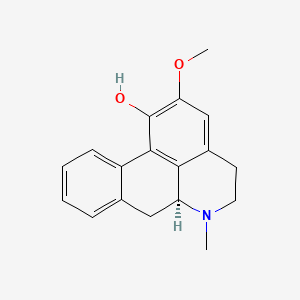
![(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1674868.png)
![7H-Dibenzo[de,g]quinolin-7-one, 1,2-dihydroxy-](/img/structure/B1674870.png)
